molecular formula C12H28O8P2 B12652848 Einecs 290-805-5 CAS No. 90247-37-3

Einecs 290-805-5

Cat. No.: B12652848
CAS No.: 90247-37-3
M. Wt: 362.29 g/mol
InChI Key: MGYRDKQKDZZPJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mentha arvensis extract is primarily obtained through steam distillation of the aerial parts of the plant. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of Mentha arvensis extract involves large-scale steam distillation units. The process is optimized to maximize the yield of essential oil, which is then further processed to isolate specific components such as menthol .

Chemical Reactions Analysis

Types of Reactions

Mentha arvensis extract undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mentha arvensis extract has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of menthol and its derivatives.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Used in the formulation of topical analgesics and decongestants due to its cooling effect.

    Industry: Employed in the production of flavorings, fragrances, and cosmetics.

Mechanism of Action

The primary active component of Mentha arvensis extract is menthol, which exerts its effects through the following mechanisms:

    Molecular Targets: Menthol acts on the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors, which are involved in the sensation of cold.

    Pathways Involved: Activation of TRPM8 receptors leads to a cooling sensation and analgesic effects.

Comparison with Similar Compounds

Mentha arvensis extract can be compared with other similar compounds such as:

Mentha arvensis extract is unique due to its specific composition of menthol and other terpenes, making it a versatile compound in various applications.

Properties

CAS No.

90247-37-3

Molecular Formula

C12H28O8P2

Molecular Weight

362.29 g/mol

IUPAC Name

12-phosphonooxydodecyl dihydrogen phosphate

InChI

InChI=1S/C12H28O8P2/c13-21(14,15)19-11-9-7-5-3-1-2-4-6-8-10-12-20-22(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18)

InChI Key

MGYRDKQKDZZPJO-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCOP(=O)(O)O)CCCCCOP(=O)(O)O

Origin of Product

United States

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